1-(Azepan-1-ylmethyl)naphthalen-2-ol
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Overview
Description
MurF-IN-1 is a specific inhibitor of the muscle ring finger protein-1 (MuRF1), which is an E3 ubiquitin ligase expressed in skeletal and cardiac muscle tissues. MuRF1 plays a crucial role in muscle remodeling and is involved in various muscle-related disorders, including skeletal muscle atrophy and cardiac hypertrophy .
Preparation Methods
The synthetic routes and reaction conditions for MurF-IN-1 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
MurF-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MurF-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MuRF1 and its effects on muscle remodeling.
Biology: Helps in understanding the role of MuRF1 in muscle-related disorders and its potential as a therapeutic target.
Medicine: Investigated for its potential use in treating conditions like skeletal muscle atrophy and cardiac hypertrophy.
Industry: Potential applications in the development of drugs targeting muscle-related disorders.
Mechanism of Action
MurF-IN-1 exerts its effects by inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation. By inhibiting MuRF1, MurF-IN-1 prevents the degradation of muscle proteins, thereby reducing muscle atrophy and promoting muscle growth. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways related to muscle remodeling .
Comparison with Similar Compounds
MurF-IN-1 is unique in its specific inhibition of MuRF1. Similar compounds include:
MuRF2: Another muscle-specific ubiquitin ligase with similar functions but different target specificity.
MuRF3: Similar to MuRF1 and MuRF2 but with distinct roles in muscle and cardiac tissues.
Atrogin-1: Another ubiquitin ligase involved in muscle atrophy but with different molecular targets.
MurF-IN-1 stands out due to its specific inhibition of MuRF1, making it a valuable tool for studying muscle-related disorders and potential therapeutic applications .
Properties
IUPAC Name |
1-(azepan-1-ylmethyl)naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17-10-9-14-7-3-4-8-15(14)16(17)13-18-11-5-1-2-6-12-18/h3-4,7-10,19H,1-2,5-6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCUIIDAFFSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.